molecular formula C11H8Cl2N4O B11176574 1,3-Bis(5-chloropyridin-2-yl)urea CAS No. 613656-86-3

1,3-Bis(5-chloropyridin-2-yl)urea

Cat. No.: B11176574
CAS No.: 613656-86-3
M. Wt: 283.11 g/mol
InChI Key: LJMDAVBLOACJGD-UHFFFAOYSA-N
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Description

1,3-Bis(5-chloropyridin-2-yl)urea is a chemical compound characterized by the presence of two 5-chloropyridin-2-yl groups attached to a central urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-chloropyridin-2-yl)urea typically involves the reaction of 5-chloropyridin-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 5-chloropyridin-2-amine to form the desired urea compound .

Industrial Production Methods

For industrial production, the process is scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of safer phosgene substitutes and efficient purification techniques are also critical in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-chloropyridin-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ureas, oxidized or reduced derivatives, and heterocyclic compounds with potential biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand in biochemical assays.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.

    Industry: It is used in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1,3-Bis(5-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(5-chloropyridin-2-yl)urea is unique due to the specific positioning of the chlorine atoms on the pyridine rings, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers .

Properties

CAS No.

613656-86-3

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

1,3-bis(5-chloropyridin-2-yl)urea

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

LJMDAVBLOACJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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